molecular formula C18H31N3O3 B1337865 tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 590424-04-7

tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1337865
M. Wt: 337.5 g/mol
InChI Key: ULCXXVYUVOQRQX-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with tert-butyl, dimethylaminoethyl carbamoyl, and carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring could contribute to the compound’s stability. The various substituents attached to the ring would influence its reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrrole ring might undergo electrophilic substitution reactions. The carbamoyl and carboxylate groups could participate in various reactions involving the formation or cleavage of amide or ester bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. The presence of polar groups like the carbamoyl and carboxylate could enhance its solubility in polar solvents .

Scientific Research Applications

Applications in Organic Synthesis and Chemical Analysis

Compounds related to tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, have been synthesized and characterized, expanding the range of pyrrole derivatives with potential applications in organic synthesis and chemical analysis. The synthesized compound was characterized using various spectroscopic methods, contributing to the field of organic chemistry by providing new compounds for further study and potential applications in synthesizing biologically active molecules or materials with unique properties (Idhayadhulla et al., 2010).

Intermediate in Biologically Active Compounds Synthesis

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the role of tert-butyl pyrrole derivatives as intermediates in the synthesis of biologically active compounds. This particular compound serves as an important intermediate in the synthesis of omisertinib (AZD9291), showcasing the relevance of such pyrrole derivatives in pharmaceutical research and development. The optimized synthesis method reported by Zhao et al. (2017) with a total yield of 81% highlights the efficiency and applicability of these derivatives in synthesizing complex molecules with significant biological activity (Zhao et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. It might be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-8-21(9-2)11-10-19-16(22)14-12(3)15(20-13(14)4)17(23)24-18(5,6)7/h20H,8-11H2,1-7H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCXXVYUVOQRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450252
Record name 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

590424-04-7
Record name 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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